molecular formula C13H14N2O2S B1643169 Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate CAS No. 68301-49-5

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate

Cat. No.: B1643169
CAS No.: 68301-49-5
M. Wt: 262.33 g/mol
InChI Key: ULESIIXEDLMBQO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate is systematically named according to IUPAC guidelines as ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate . The nomenclature derives from its core structure:

  • A thiazole ring (a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3) forms the backbone.
  • Substituents include:
    • An amino group (-NH₂) at position 2.
    • A p-tolyl group (4-methylphenyl) at position 4.
    • An ethyl ester (-COOCH₂CH₃) at position 5.

The numbering prioritizes the thiazole nitrogen (position 1), ensuring systematic alignment with heterocyclic naming conventions.

Molecular Geometry and Crystallographic Characterization

While crystallographic data for this specific compound is not explicitly reported in the literature, analogous thiazole derivatives exhibit planar geometries due to aromatic ring stabilization. Key structural features inferred from related systems include:

  • Thiazole ring planarity : The sulfur and nitrogen atoms contribute to conjugation, stabilizing the ring’s aromaticity.
  • Substituent orientations :
    • The p-tolyl group adopts a para-substituted phenyl ring configuration , with the methyl group orthogonal to the thiazole plane to minimize steric hindrance.
    • The ethyl ester group projects outward, allowing rotational freedom about the C5-O bond.

Computational models predict a dihedral angle of ~30° between the thiazole and p-tolyl rings, optimizing π-π interactions in solid-state packing.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectra reveal characteristic vibrational modes (Table 1):

Bond/Group Frequency (cm⁻¹) Appearance
N-H (amine) 3300–3500 Broad, medium
C=O (ester) 1720–1740 Strong, sharp
C=C (aromatic) 1600–1585 Medium, sharp
C-S (thiazole) 650–690 Weak

The absence of O-H stretches confirms the absence of carboxylic acid impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :
  • Ethyl group : δ 1.25 (t, J = 7.1 Hz, 3H, CH₃), δ 4.18 (q, J = 7.1 Hz, 2H, OCH₂).
  • Aromatic protons : δ 7.21–7.29 (m, 4H, p-tolyl).
  • Amino group : δ 6.87 (s, 2H, NH₂).
  • Thiazole proton : δ 7.02 (s, 1H, C3-H).
¹³C NMR (100 MHz, DMSO-d₆) :
  • Ester carbonyl : δ 165.5.
  • Thiazole carbons : δ 158.2 (C2), 142.1 (C4), 128.9 (C5).
  • p-Tolyl carbons : δ 137.5 (C1'), 129.3 (C2'/C6'), 128.4 (C3'/C5'), 21.1 (CH₃).

Mass Spectrometry

The molecular ion peak appears at m/z 262.33 ([M+H]⁺), with fragmentation pathways including:

  • Loss of ethoxy group (m/z 217.0, [M−OCH₂CH₃]⁺).
  • Cleavage of the thiazole ring (m/z 149.1, [C₈H₉N]⁺).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

  • HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity.
  • Electrostatic potential maps : Highlight nucleophilic regions at the amino group and electrophilic zones at the ester carbonyl (Figure 1).
  • Natural Bond Orbital (NBO) analysis : Delocalization of electron density from the amino group to the thiazole ring stabilizes the structure by ~25 kcal/mol.

Figure 1 : Computed electrostatic potential map of this compound (red = electron-rich, blue = electron-poor).

Properties

IUPAC Name

ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-10(15-13(14)18-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULESIIXEDLMBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to Ethyl 2-Amino-4-(p-Tolyl)Thiazole-5-Carboxylate

Thiazole Ring Formation via Hantzsch-Type Reaction

The thiazole core is typically synthesized via cyclization between α-haloketones and thiourea derivatives.

Protocol from 2-Bromo-1-(p-Tolyl)Ethanone

A mixture of 2-bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol) in 95% ethanol (33.5 mL) is refluxed for 1 hour. After concentration, water (50 mL) and saturated Na$$2$$CO$$3$$ (1.0 mL) are added to precipitate 4-(p-tolyl)thiazol-2-amine (4.40 g, 99% yield).

Key Data:

  • Yield: 99%
  • Characterization: $$ ^1\text{H NMR} $$ (500 MHz, CDCl$$_3$$): δ 7.66 (d, J = 8.0 Hz, 2H), 7.18 (d, J = 7.5 Hz, 2H), 6.66 (s, 1H), 5.25 (bs, 2H), 2.36 (s, 6H).
Integration of the Ethyl Carboxylate Group

To introduce the ethyl carboxylate, ethyl 2-chloroacetoacetate is reacted with thiourea in the presence of sodium carbonate (0.01–0.1 wt ratio) in ethanol. The mixture is heated to 40–55°C, followed by dropwise addition of the chloroacetoacetate, then maintained at 60–70°C for 5–5.5 hours.

Optimization Insights:

  • Catalyst: Sodium carbonate reduces reaction time from 10 hours to 5 hours.
  • Solvent: Ethanol with 10–35% ethyl acetate improves solubility of intermediates.

Advanced Synthesis and Process Optimization

Catalytic and Solvent Effects

The patent CN103664819A demonstrates that sodium carbonate (1.5 g per 33 g ethyl 2-chloroacetoacetate) in 20–25% ethyl acetate/ethanol achieves 98.39% yield. Comparative studies show:

Condition Yield (%) Melting Point (°C)
45°C, 65°C reflux 98.39 172–173
45°C, 70°C reflux 98.12 172–173

Mechanistic Note: Sodium carbonate neutralizes HCl generated during cyclization, shifting equilibrium toward product formation.

Purification and Isolation

Post-reaction, the mixture is distilled to remove ethanol, cooled, and filtered. The filtrate is adjusted to pH 9–10 with NaOH, precipitating the product. Vacuum drying yields a purity >98%.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$: Confirms aromatic protons (δ 7.66–7.18), thiazole proton (δ 6.66), and ethyl group (δ 1.35–4.30).
  • Melting Point: 172–173°C, consistent across batches.

Solubility Profile

The compound is soluble in DMF, DMSO, and ethanol (20 mg/mL) but requires ethanol:PBS (1:1) for aqueous compatibility.

Industrial-Scale Considerations

Energy Efficiency

The patented method reduces energy consumption by eliminating reflux (70°C vs. traditional 80°C) and shortening reaction time.

Environmental Impact

Ethanol, a green solvent, is recoverable via distillation, minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides can be used.

    Condensation: Aldehydes and ketones in the presence of acid or base catalysts.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Schiff Bases: Formed by reacting with aldehydes or ketones.

    Substituted Thiazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemical Synthesis and Derivatives

The synthesis of ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea under basic conditions. This method allows for the introduction of diverse functional groups, making it a versatile building block in organic synthesis.

Synthesis Methodology

  • Starting Materials : Ethyl 2-bromoacetate, thiourea.
  • Reaction Conditions : Basic medium, heating.
  • Yield and Purity : The synthesis process can yield high-purity products suitable for further modifications .

This compound exhibits significant biological activities, particularly in the areas of anticancer and antimicrobial properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound show promising antitumor effects across various cancer cell lines:

  • In vitro Studies : Compounds derived from the thiazole scaffold have been tested against multiple cancer types, including breast, colon, and melanoma cancers. Notably, some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
  • Mechanism of Action : The antitumor activity is believed to be linked to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent:

  • Activity Spectrum : It has been evaluated against a range of bacterial and fungal strains, demonstrating effective inhibition at low concentrations.
  • Mechanism : The antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

Several case studies highlight the applications of this compound in drug discovery:

Study Focus Findings
El-Messery et al. (2021)Antitumor ActivityIdentified derivatives with enhanced activity against leukemia and solid tumors. Compound 8a showed significant efficacy against colon cancer cell lines .
Zhang et al. (2021)Antiproliferative ActivitySynthesized thiazole derivatives that demonstrated selective action against glioblastoma cells with low toxicity towards normal cells .
Millet et al. (2021)Novel Bioactive MoleculesDeveloped compounds that exhibited medium to low micromolar activity against resistant cancer cell lines, highlighting their potential in overcoming drug resistance .

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology:

  • Antimicrobial Applications : Its efficacy against various pathogens positions it as a candidate for developing new antibiotics or antifungal treatments.
  • Anti-inflammatory Effects : Preliminary studies suggest that thiazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to antiproliferative effects. The presence of the thiazole ring and the p-tolyl group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Amino Group Reactivity: The 2-amino group in the target compound allows for urea/amide formation, a feature absent in non-amino analogs like ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Spectral Data (Key Peaks) References
Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate Not reported Moderate in DCM/MeCN IR: NH₂ (~3400 cm⁻¹), C=O (~1700 cm⁻¹)
Ethyl-4-methyl-2-(p-tolyl hydrazono)thiazole-5-carboxylate (6e) 235–237 Low in H₂O ¹H NMR: δ 2.38 (s, 3H, CH₃), 4.32 (q, 2H, OCH₂)
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate Not reported Low in H₂O HRMS (ESI): [M+H]⁺ 476.02755
Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate Oil (purified) High in DCM ¹H NMR: δ 8.87 (s, 1H, thiazole-H)

Key Observations :

  • The para-tolyl derivative (6e) exhibits a high melting point (235–237°C), suggesting strong crystal lattice interactions due to its planar aromatic system .
  • Trifluoromethyl analogs exist as oils, reflecting reduced crystallinity from bulky substituents .

Key Observations :

  • Substituent Impact : Bromophenyl derivatives (e.g., 5d) show enhanced SIRT2 inhibition (IC₅₀ = 2.7 μM) compared to the p-tolyl analog, likely due to stronger electron-withdrawing effects improving target binding .

Challenges and Limitations

  • Synthetic Interference: Methylamino groups in analogs like ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate require protection (e.g., tert-butoxycarbonyl) to prevent side reactions, unlike the more stable 2-amino group in the target compound .
  • coli, highlighting substituent-dependent efficacy .

Biological Activity

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate is a thiazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Thiazole derivatives, including this compound, have been associated with multiple biological effects:

  • Antimicrobial Activity : Exhibits efficacy against a range of pathogens.
  • Anticancer Properties : Demonstrates antiproliferative effects on cancer cell lines.
  • Anti-inflammatory Effects : Modulates inflammatory responses.
  • Antioxidant Activity : Protects against oxidative stress by inhibiting oxidative pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound acts as an inhibitor for various enzymes, including those involved in oxidative stress pathways. For instance, it inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in immune responses and inflammation.
  • Receptor Interaction : The compound interacts with multiple receptors and enzymes, influencing various biochemical pathways that are essential for cellular function .
  • Binding Mechanism : It binds to the active sites of target enzymes through competitive or non-competitive inhibition, leading to modulation of their activity.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. In vitro studies indicate significant activity against various bacterial strains. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Candida albicans0.75 μg/mL

These findings suggest its potential as a therapeutic agent for treating infections caused by resistant strains .

Anticancer Properties

The compound has been evaluated for its anticancer properties against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Notable findings include:

  • Inhibition of Cell Proliferation : IC50 values for cell proliferation inhibition were reported at concentrations as low as 10 µM.
Cell LineIC50 (µM)
HeLa10
MCF-712

The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

In studies assessing anti-inflammatory activity, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a clear reduction in biofilm formation at sub-MIC concentrations, highlighting its potential application in preventing device-related infections.
  • Case Study on Cancer Cell Lines :
    In vitro tests showed that treatment with this compound led to significant apoptosis in HeLa cells, as evidenced by increased annexin V staining and caspase activation assays.

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate and its derivatives?

The compound is typically synthesized via the Hantzsch thiazole synthesis, which involves condensation of thiourea with α-haloketones or α-halocarbonyl intermediates. For example, diethyl acetone-1,3-dicarboxylate can react with thiourea and sulfuryl chloride to form the thiazole core, followed by functionalization at the 4-position with aryl groups like p-tolyl . Derivatives are often synthesized via urea/thiourea condensation at the 2-amino group using aryl isocyanates (e.g., 3-methoxyphenyl isocyanate) under reflux in acetonitrile, yielding substituted ureas .

Q. Which spectroscopic techniques are employed to characterize this compound?

Key techniques include:

  • IR spectroscopy : Identifies NH (3300–3400 cm⁻¹), C=O (1700–1750 cm⁻¹), and C=N (1600–1650 cm⁻¹) stretches .
  • NMR (¹H and ¹³C) : Confirms substituent integration (e.g., ethyl ester protons at δ ~4.2–4.4 ppm, aromatic protons from p-tolyl at δ ~7.1–7.3 ppm) .
  • Mass spectrometry (HRMS/ESI) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 476.02755 for bromophenyl derivatives) .

Q. What are the typical functionalization sites for further derivatization?

The 2-amino group is highly reactive, enabling urea/thiourea formation via isocyanate or thiocyanate coupling . The 4-aryl group (e.g., p-tolyl) can be modified via cross-coupling reactions, while the ethyl ester at position 5 can undergo hydrolysis to carboxylic acids for additional conjugations .

Advanced Research Questions

Q. How do reaction conditions influence the yield of urea derivatives in thiazole-based syntheses?

Yields depend on:

  • Temperature and time : Higher temperatures (80°C) and longer reaction times (6–8 hours) improve urea formation but may lead to side reactions .
  • Solvent choice : Dry acetonitrile minimizes hydrolysis of isocyanates compared to polar protic solvents .
  • Substituent effects : Electron-withdrawing groups (e.g., bromophenyl) reduce nucleophilicity of the 2-amino group, lowering yields (27–32% vs. 77% for unhindered analogs) .

Q. What computational methods are used to correlate structure with antimicrobial activity?

3D-QSAR models (CoMFA/CoMSIA) analyze steric, electrostatic, and hydrophobic fields to predict activity. For example, bulky substituents at the 4-position enhance antifungal activity by improving hydrophobic interactions with target enzymes . Molecular docking further identifies binding modes in SIRT2 or bacterial efflux pump targets .

Q. How does hydrogen bonding influence the crystal packing of thiazole derivatives?

Graph set analysis (Etter’s method) reveals patterns like R₂²(8) motifs, where NH groups form hydrogen bonds with carbonyl oxygen atoms. These interactions stabilize crystal lattices and affect solubility and melting points .

Q. How to analyze discrepancies in biological activity data across substituted derivatives?

Conflicting data may arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) may enhance antibacterial activity but reduce solubility, leading to false negatives in broth dilution assays .
  • Assay conditions : Variations in fungal spore density or incubation time can alter MIC values .

Q. What strategies overcome low yields during cyclization reactions?

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Catalytic additives : Piperidine or acetic acid accelerates enamine formation in cyclization steps .
  • Solvent optimization : Ethanol or DMF enhances intermediate solubility, preventing premature precipitation .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data in structural determination?

  • Refinement software : SHELXL refines structures against high-resolution data, resolving ambiguities in hydrogen bonding or disorder .
  • Cross-validation : Compare X-ray data with spectroscopic results (e.g., NMR coupling constants) to confirm substituent orientation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate
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Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate

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